molecular formula C9H16N2O3S B6581567 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 1207057-13-3

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6581567
CAS No.: 1207057-13-3
M. Wt: 232.30 g/mol
InChI Key: SKHNDDHJLCFCID-UHFFFAOYSA-N
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Description

1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one is a high-purity chemical compound intended for research and development purposes. It belongs to the class of piperazine derivatives, a group of heterocyclic compounds known for their significant value in medicinal chemistry and drug discovery . Piperazine cores are frequently explored as key building blocks in the synthesis of potential therapeutic agents. For instance, structurally related compounds featuring the 4-(cyclopropanesulfonyl)piperazine moiety are being investigated in various biological contexts, including as potential inhibitors of targets like Poly (ADP-ribose) Polymerase (PARP) in oncology research and have been featured in patents for compounds such as Jak inhibitors . The cyclopropanesulfonyl group is a common feature in modern drug design, often used to modulate the properties of a molecule. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the quality of this compound for their advanced chemical and pharmacological studies.

Properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-8(12)10-4-6-11(7-5-10)15(13,14)9-2-3-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHNDDHJLCFCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation-Acetylation Approach

The direct approach involves sequential sulfonylation of piperazine followed by acetylation. Piperazine’s symmetry poses challenges for monosubstitution, necessitating careful stoichiometric control. Cyclopropanesulfonyl chloride reacts preferentially with one nitrogen atom of piperazine under basic conditions, forming 4-(cyclopropanesulfonyl)piperazine. Subsequent acetylation of the remaining secondary amine with acetyl chloride yields the target compound.

Key Considerations:

  • Stoichiometry : A 1:1 molar ratio of piperazine to cyclopropanesulfonyl chloride minimizes disubstitution. Excess sulfonyl chloride leads to bis-sulfonylated byproducts.

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are ideal for sulfonylation due to their compatibility with sulfonyl chlorides.

  • Base : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) neutralizes HCl generated during sulfonylation, driving the reaction forward.

Protection-Deprotection Strategy

To circumvent regioselectivity issues, a protection-deprotection strategy employs tert-butoxycarbonyl (Boc) as a temporary protecting group:

  • Protection : Boc-anhydride reacts with piperazine to form 1-Boc-piperazine, leaving one nitrogen atom free.

  • Sulfonylation : The free amine reacts with cyclopropanesulfonyl chloride, yielding 1-Boc-4-(cyclopropanesulfonyl)piperazine.

  • Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, exposing the secondary amine.

  • Acetylation : Acetyl chloride or acetic anhydride acetylates the deprotected amine.

This method ensures unambiguous regiochemistry but adds synthetic steps, potentially reducing overall yield.

Experimental Procedures

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride, a critical reagent, is synthesized via chlorination of cyclopropanesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Representative Protocol :

  • Cyclopropanesulfonic acid (10 mmol) is stirred with SOCl₂ (15 mmol) at 0°C for 1 hour.

  • The mixture is refluxed at 70°C for 4 hours, followed by solvent evaporation under vacuum.

  • The crude product is purified via distillation to afford cyclopropanesulfonyl chloride (85% yield).

Sulfonylation of Piperazine

Stepwise Protocol :

  • Reaction Setup : Piperazine (5.0 g, 58 mmol) is dissolved in anhydrous THF (100 mL) under nitrogen.

  • Base Addition : Et₃N (8.1 mL, 58 mmol) is added dropwise at 0°C.

  • Sulfonylation : Cyclopropanesulfonyl chloride (7.4 g, 58 mmol) in THF (50 mL) is added slowly. The mixture warms to room temperature and stirs for 12 hours.

  • Workup : The reaction is quenched with water (100 mL), extracted with ethyl acetate (3 × 50 mL), and dried over MgSO₄.

  • Purification : Column chromatography (SiO₂, 30% ethyl acetate/hexanes) yields 4-(cyclopropanesulfonyl)piperazine (6.2 g, 72%).

Acetylation of 4-(Cyclopropanesulfonyl)piperazine

Protocol :

  • Reaction Setup : 4-(Cyclopropanesulfonyl)piperazine (4.3 g, 20 mmol) is dissolved in DCM (50 mL).

  • Base Addition : Et₃N (3.4 mL, 24 mmol) is added at 0°C.

  • Acetylation : Acetyl chloride (1.6 mL, 22 mmol) is added dropwise. The mixture stirs at room temperature for 6 hours.

  • Workup : The solution is washed with NaHCO₃ (2 × 30 mL) and brine (30 mL), then dried over MgSO₄.

  • Purification : Recrystallization from ethanol affords 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one (4.1 g, 82%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Sulfonylation : THF outperforms DCM in solvating piperazine, reducing reaction time from 24 hours to 12 hours.

  • Acetylation : Lower temperatures (0°C) minimize overacetylation, improving yield from 70% to 82%.

Stoichiometric Balancing

  • A 10% excess of acetyl chloride ensures complete acetylation without side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.45 (t, 4H, piperazine-CH₂), 3.10 (t, 4H, piperazine-CH₂), 2.60 (m, 1H, cyclopropane-CH), 2.10 (s, 3H, acetyl-CH₃), 1.20–1.05 (m, 4H, cyclopropane-CH₂).

  • ESI-MS : m/z 249.1 [M+H]⁺.

Challenges and Solutions

Disubstitution Byproducts

  • Cause : Excess sulfonyl chloride or prolonged reaction times.

  • Solution : Strict stoichiometric control and real-time monitoring via TLC.

Purification Difficulties

  • Cause : Similar polarities of monosubstituted and disubstituted products.

  • Solution : Gradient elution chromatography (20% → 50% ethyl acetate/hexanes) .

Chemical Reactions Analysis

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a modulator of neurotransmitter systems.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one with key analogs, focusing on structural features, physicochemical properties, and reported bioactivities:

Compound Name Substituent at Piperazine 4-Position Key Properties Bioactivity/Applications References
1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one Cyclopropanesulfonyl Molecular formula: C9H16N2O3S (inferred). No direct melting point or purity data. Hypothesized metabolic stability due to cyclopropane ring. Potential CNS applications (inferred from analogs).
QD10 (1-(4-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one) 4-Benzoylphenoxypropyl M.p.: 148.4–151.4°C; Yield: 62%; Purity: 100% (UPLC/MS). Dual histamine H3 receptor antagonism and antioxidant activity.
QD15 ((4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)ethan-1-one) 4-(4-Chlorobenzoyl)phenoxypropyl M.p.: 123.9–126.7°C; Yield: 37%; Purity: 100% (UPLC/MS). Enhanced receptor binding affinity due to chloro substitution.
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone 4-Chlorophenylsulfonyl Molecular formula: C14H16ClN5O3S2. Antimicrobial and kinase inhibition potential.
T8D (1-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}ethan-1-one) 5-Chlorothiophen-2-ylsulfonyl Formula weight: 308.8 Da. Structural analog with thiophene sulfonyl group; potential antiviral activity.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Aryl sulfonyl groups (e.g., QD10, QD15) are associated with histamine receptor modulation and antioxidant effects, while sulfonyl groups linked to heterocycles (e.g., T8D) may broaden target specificity .

Physicochemical Properties :

  • Melting points for sulfonyl-piperazine analogs range widely (123–183°C), influenced by substituent polarity and crystallinity. The cyclopropane derivative’s melting point is unreported but may align with QD15 due to similar sulfonyl motifs .
  • Yields for analogs vary significantly (18–70%), reflecting synthetic challenges in sulfonylation and piperazine functionalization steps .

Therapeutic Potential: Piperazine-ethanone derivatives are frequently explored in CNS disorders (e.g., QD series for neuroinflammation) and infectious diseases (e.g., T8D for antiviral applications) . The target compound’s cyclopropane moiety may confer resistance to oxidative metabolism, a feature critical for drug half-life optimization .

Biological Activity

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic compound notable for its structural features, which include a piperazine ring substituted with a cyclopropanesulfonyl group and an ethanone moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one is C₉H₁₆N₂O₃S. The structural representation can be summarized as follows:

InChI InChI 1S C9H16N2O3S c1 8 12 10 4 6 11 7 5 10 15 13 14 9 2 3 9 h9H 2 7H2 1H3\text{InChI }\text{InChI 1S C9H16N2O3S c1 8 12 10 4 6 11 7 5 10 15 13 14 9 2 3 9 h9H 2 7H2 1H3}

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with cyclopropanesulfonyl chloride in the presence of a base like triethylamine. The process includes purification steps such as recrystallization or chromatography to isolate the desired product.

The mechanism by which 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one exerts its biological effects likely involves binding to specific enzymes and receptors. For instance, it may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter dynamics.

Comparative Analysis

To better understand the unique properties of 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-olStructureContains a hydroxyl group; differing biological profile.
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-oneStructureExhibits antidepressant effects; notable pharmacological interest.

These comparisons highlight the diversity within piperazine derivatives and underscore the potential applications of 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one in drug development.

Q & A

Q. How can the synthesis of 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclopropanesulfonyl group introduction and piperazine-ethanone coupling. Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during sulfonylation and alkylation steps .
  • Temperature Control: Maintain inert atmospheres (N₂/Ar) to prevent oxidation during cyclopropane sulfonation .
  • Catalysts: Use coupling agents like HATU or DCC for amide bond formation between piperazine and ethanone moieties .
  • Purification: Employ column chromatography or recrystallization to isolate intermediates, monitored via TLC or HPLC .

Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: A combination of techniques ensures accurate structural confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., cyclopropane ring protons at δ 1.0–1.5 ppm, piperazine N–CH₂ signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 287.1) .
  • Infrared Spectroscopy (IR): Detect sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • X-ray Crystallography: For crystalline derivatives, resolves 3D conformation and bond angles .

Advanced Research Questions

Q. How to design experiments to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target Selection: Prioritize receptors with known affinity for piperazine-sulfonyl motifs (e.g., serotonin or dopamine receptors) .
  • In Vitro Assays:
    • Radioligand Binding: Use competitive binding assays with tritiated ligands (e.g., ³H-ketanserin for 5-HT₂A receptor studies) .
    • Enzyme Inhibition: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses and affinity scores .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions may arise from variations in assay conditions or structural analogs. Address them via:

  • Standardized Protocols: Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions .
  • Metabolite Profiling: Use LC-MS to rule out metabolite interference in bioactivity assays .
  • Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., replacing cyclopropane with phenyl groups) to isolate pharmacophoric elements .

Q. What strategies are effective in analyzing the compound’s pharmacokinetic properties (e.g., metabolic stability)?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess drug-drug interaction risks .
  • Plasma Stability: Measure compound half-life in plasma at 37°C, adjusting pH to mimic physiological conditions .

Q. How to evaluate the compound’s potential for central nervous system (CNS) penetration?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Assays:
    • PAMPA-BBB: Measure permeability using artificial membranes; log Pₑ > −5.0 suggests CNS activity .
    • In Situ Perfusion: Quantify brain-to-plasma ratio (Kp) in rodent models .
  • Computational Predictors: Calculate log BB values using descriptors like polar surface area (<90 Ų) and molecular weight (<450 Da) .

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